N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
Description
N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a 4-chlorophenylamine substituent at position 2 and a methoxy group at position 5 of the benzothiazole core. Benzothiazoles are privileged scaffolds in medicinal and agricultural chemistry due to their diverse bioactivities, including antiproliferative, insecticidal, and antimicrobial properties .
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-18-11-6-7-13-12(8-11)17-14(19-13)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKZZUMXCPKFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the cyclization of 2-aminothiophenol with 4-chloroaniline in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research has demonstrated that N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine exhibits potential anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the compound's effectiveness against several cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The results indicated significant inhibition of cell growth.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 | 1.0 | AKT/ERK pathway inhibition |
| A549 | 2.0 | Apoptosis induction |
| H1299 | 4.0 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi, has been documented.
Case Study: Antimicrobial Activity
In a study assessing the compound's antimicrobial effects, it was found to exhibit strong activity against Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
Anti-inflammatory Effects
this compound has shown promising anti-inflammatory effects in preclinical models. The compound was evaluated using the λ-carrageenan-induced paw edema method in mice.
Case Study: Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity observed:
| Compound Name | Dosage (mg/kg) | Inhibition (%) | Comparison to Diclofenac (%) |
|---|---|---|---|
| This compound | 15 | 80 | 70 |
| Diclofenac | 10 | 70 | - |
Industrial Applications
This compound is utilized in the development of dyes and pigments due to its unique chemical structure that allows for vibrant coloration properties. Its stability under various conditions makes it suitable for industrial applications.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Benzothiazole Family
N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine (C15H13ClN2S)
- Substituents : Benzyl group at position 2, 5-chloro, and 4-methyl on the benzothiazole.
- Key Differences : Replacement of 4-chlorophenyl with benzyl and addition of 4-methyl.
- The 4-methyl may enhance metabolic stability but reduce solubility .
N-(6-Amino-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (C12H9ClN4O3S)
- Substituents: 6-Amino on benzothiazole, 5-nitrofuran carboxamide at position 2.
- Key Differences : Nitrofuran group introduces strong electron-withdrawing effects.
- Implications : The nitro group enhances oxidative stress induction, making this compound potent against proteasome systems in cancer cells .
Thiadiazole and Thiazole Derivatives
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Core Structure : 1,3,4-thiadiazole with 4-chlorobenzylidene and 4-methylphenyl groups.
- Key Differences : Thiadiazole core instead of benzothiazole.
- Implications : Thiadiazoles exhibit broad-spectrum fungicidal activity due to sulfur-rich structures, but may lack the CNS penetration seen in benzothiazoles .
N-(4-Chlorophenyl)-2-(9-(4-chlorophenyl)-3,7-dithia-5-azatetracyclo[...])
- Core Structure: Polycyclic system with thiazolidinone and dithia groups.
- Key Differences : Complex polycyclic framework with dual chlorophenyl groups.
- Implications : Enhanced insecticidal activity against aphids (Aphis craccivora), outperforming acetamiprid, likely due to synergistic chlorophenyl and sulfur motifs .
Pyridine and Phenothiazine Hybrids
N-(4-Methoxybenzylidene)-5-(10H-phenothiazine)-1,3,4-thiadiazole-2-amine
Antiproliferative Activity
- Target Compound: Limited direct data, but benzothiazoles generally inhibit kinases or proteasomes. The 5-methoxy group may reduce cytotoxicity compared to nitro-substituted analogues .
- N-(6-Amino-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide: IC50 values in nanomolar range against multiple myeloma cells via proteasome inhibition .
Structural and Crystallographic Insights
Q & A
Q. How can HPLC-MS resolve impurities in synthesized batches?
- Methodological Answer : Use a C18 column (5 µm, 4.6 × 150 mm) with gradient elution (ACN/water + 0.1% formic acid). MS/MS in positive ion mode identifies impurities (e.g., unreacted 4-chloroaniline at m/z 127.5). Optimize column temperature (40°C) and flow rate (0.3 mL/min) for baseline separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
